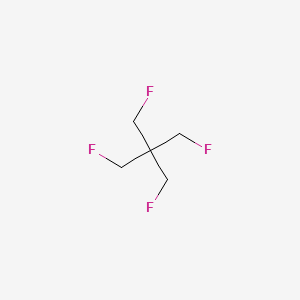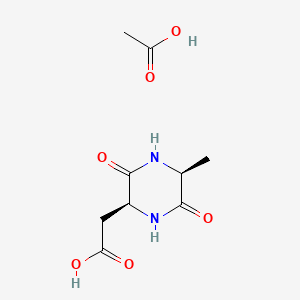![molecular formula C10H16N2O5S2 B14760935 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- CAS No. 58370-36-8](/img/structure/B14760935.png)
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- is a complex organic compound with the molecular formula C10H16N2O5S2. This compound is known for its unique chemical structure, which includes a sulfonic acid group, a hydrazinyl group, and a phenyl ring. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- typically involves multiple steps. One common method includes the reaction of 4-nitrophenylsulfonyl chloride with 2-methyl-2-propanesulfonic acid in the presence of a base, followed by the reduction of the nitro group to a hydrazinyl group using hydrazine hydrate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form azo compounds.
Reduction: The nitro group can be reduced to a hydrazinyl group.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Hydrazine hydrate is commonly used for the reduction of nitro groups.
Substitution: Nucleophiles such as amines and thiols can react with the sulfonic acid group under basic conditions.
Major Products
Azo Compounds: Formed from the oxidation of the hydrazinyl group.
Hydrazinyl Derivatives: Formed from the reduction of nitro groups.
Substituted Sulfonic Acids: Formed from nucleophilic substitution reactions.
Scientific Research Applications
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with electrophilic centers in proteins and enzymes, leading to inhibition or modification of their activity. The sulfonic acid group can enhance the solubility and stability of the compound, facilitating its use in aqueous environments .
Comparison with Similar Compounds
Similar Compounds
1-Propanesulfonic acid: A simpler analog with similar acidic properties but lacking the hydrazinyl and phenyl groups.
4-Hydrazinylbenzenesulfonic acid: Contains a hydrazinyl group and a sulfonic acid group but lacks the 2-methyl substitution.
Uniqueness
2-Propanesulfonic acid, 1-[(4-hydrazinylphenyl)sulfonyl]-2-methyl- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both hydrazinyl and sulfonic acid groups allows for versatile applications in various fields of research.
Properties
CAS No. |
58370-36-8 |
|---|---|
Molecular Formula |
C10H16N2O5S2 |
Molecular Weight |
308.4 g/mol |
IUPAC Name |
1-(4-hydrazinylphenyl)sulfonyl-2-methylpropane-2-sulfonic acid |
InChI |
InChI=1S/C10H16N2O5S2/c1-10(2,19(15,16)17)7-18(13,14)9-5-3-8(12-11)4-6-9/h3-6,12H,7,11H2,1-2H3,(H,15,16,17) |
InChI Key |
KTWDNUUYKYBBHI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CS(=O)(=O)C1=CC=C(C=C1)NN)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




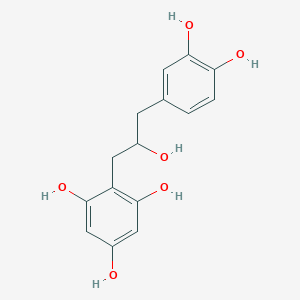
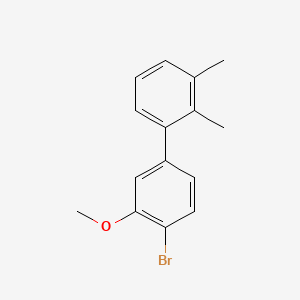
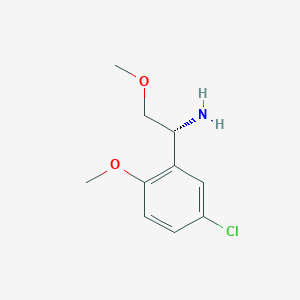
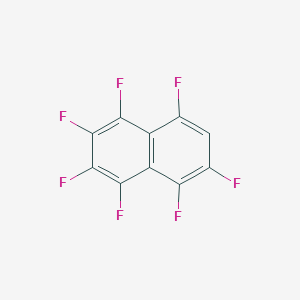
![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)

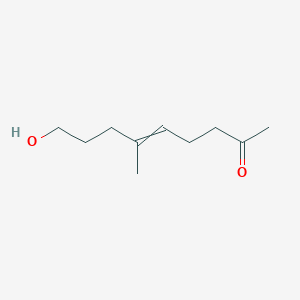


![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)
